molecular formula C25H24N4O2S2 B11617169 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11617169
M. Wt: 476.6 g/mol
InChI Key: PDVDANCKDQHKBW-ZHZULCJRSA-N
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Description

The compound (5Z)-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and synthetic chemistry. This compound features a unique combination of pyrido[1,2-a]pyrimidine and thiazolidinone moieties, which contribute to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidinone ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the cyclization reactions. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve the reactants and promote the reactions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Halogenated derivatives, amines, thiols, and polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(5Z)-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Pyrido[1,2-a]pyrimidines: Compounds with a similar pyrido[1,2-a]pyrimidine core structure.

    Sulfur-containing heterocycles: Compounds with sulfur atoms in their ring structures.

Uniqueness

(5Z)-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is unique due to its combination of the pyrido[1,2-a]pyrimidine and thiazolidinone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H24N4O2S2

Molecular Weight

476.6 g/mol

IUPAC Name

(5Z)-5-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N4O2S2/c1-16-7-9-18(10-8-16)15-29-24(31)20(33-25(29)32)14-19-22(27-11-3-4-12-27)26-21-17(2)6-5-13-28(21)23(19)30/h5-10,13-14H,3-4,11-12,15H2,1-2H3/b20-14-

InChI Key

PDVDANCKDQHKBW-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C(=CC=CN4C3=O)C)N5CCCC5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C(=CC=CN4C3=O)C)N5CCCC5)SC2=S

Origin of Product

United States

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